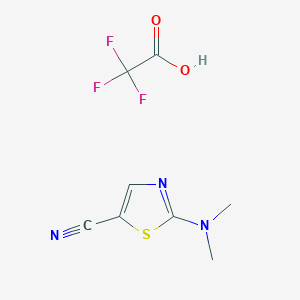
2-(Dimethylamino)thiazole-5-carbonitrile tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)thiazole-5-carbonitrile tfa is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The compound is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular formula of 2-(Dimethylamino)thiazole-5-carbonitrile tfa is C6H7N3S . The InChI Key is ZOPJEHPVWLTDJW-UHFFFAOYSA-N . The SMILES representation is CN©C1=NC=C(S1)C=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Dimethylamino)thiazole-5-carbonitrile tfa include a molecular weight of 267.23 . It is a powder at room temperature . The compound is yellow to brown in color .科学的研究の応用
Drug and Gene Delivery Systems
The compound has been utilized in the development of drug and gene delivery systems . Specifically, it’s been incorporated into amphiphilic block copolymer micelles for co-loading with quercetin and DNA . These micelles have shown potential in cancer therapy by enabling the simultaneous delivery of anticancer drugs and nucleic acids, which is a significant step forward in the design of nanocarriers.
Controlled Pesticide Release
Another application is in the field of agriculture , where the compound has been used to create stimuli-responsive chitosan copolymer microcapsules for the controlled release of pyraclostrobin . This approach aims to improve the efficacy of pesticides while reducing their adverse effects, addressing the limitations of conventional pesticide formulations.
Antitumor and Cytotoxic Agents
Thiazole derivatives, including those related to AT15033, have been explored for their antitumor and cytotoxic activities . Research has shown that certain thiazole compounds can be potent against various human tumor cell lines, offering a pathway for the development of new anticancer drugs .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many biologically active compounds with antimicrobial and antifungal properties . As such, derivatives of AT15033 could potentially be synthesized to act as new antimicrobial or antifungal agents .
Neuroprotective Drugs
Given the presence of thiazole in Vitamin B1, which is crucial for the nervous system, AT15033 derivatives could be investigated for their neuroprotective effects . They might play a role in synthesizing neurotransmitters or protecting nerve cells from damage .
Chemical Reaction Accelerators
The thiazole ring is also known for its use in chemical reaction accelerators . Compounds like AT15033 could be used to enhance the rate of chemical reactions in various industrial processes .
Biocides and Fungicides
Thiazole compounds have applications as biocides and fungicides , suggesting that AT15033 could be modified for use in protecting materials against biological infestation .
Synthetic Polymer Modification
Lastly, AT15033 has potential applications in synthetic polymer modification . It could be used to alter the properties of polymers, making them more suitable for specific applications, such as in biomedical devices or as part of sustainable materials .
Safety and Hazards
特性
IUPAC Name |
2-(dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.C2HF3O2/c1-9(2)6-8-4-5(3-7)10-6;3-2(4,5)1(6)7/h4H,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXUPZLVKKEVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)C#N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

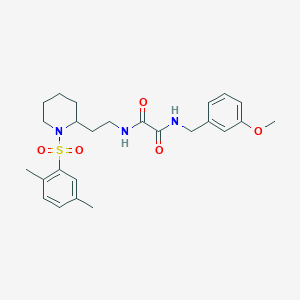
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)
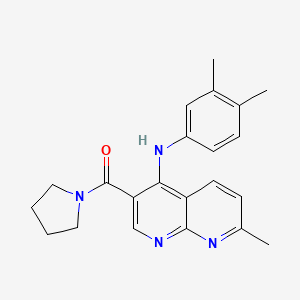
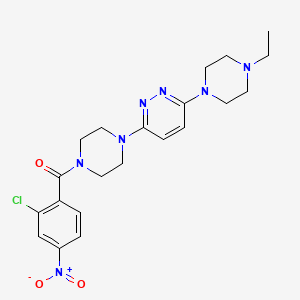


![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)
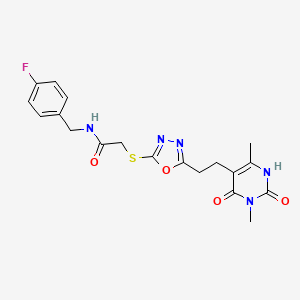


![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)